molecular formula C19H20ClNO6S B2517026 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 951626-35-0

2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No.: B2517026
CAS No.: 951626-35-0
M. Wt: 425.88
InChI Key: NQSYAWYKVLDOCA-UHFFFAOYSA-N
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Description

2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl sulfonyl chloride reacts with the tetrahydroisoquinoline derivative.

    Acetic acid functionalization:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 2-(2-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid include:

    2-(2-((4-bromophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-(2-((4-methylphenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

    2-(2-((4-fluorophenyl)sulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: The fluorine atom can enhance the compound’s binding affinity to certain biological targets.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c1-26-17-9-12-7-8-21(28(24,25)14-5-3-13(20)4-6-14)16(11-19(22)23)15(12)10-18(17)27-2/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYAWYKVLDOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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